A Comprehensive Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 99368-68-0)
A Comprehensive Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 99368-68-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
6-Chloro-5-(trifluoromethyl)pyridin-3-amine, registered under CAS number 99368-68-0, is a fluorinated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and agrochemicals.[1][2] Its unique electronic properties, conferred by the presence of both a chlorine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, make it a versatile scaffold for constructing targeted therapeutic agents.[3][4] This guide provides an in-depth analysis of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on the rationale behind its use in medicinal chemistry.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine is essential for its effective use in synthesis and process development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 99368-68-0 | [5] |
| Molecular Formula | C₆H₄ClF₃N₂ | [5] |
| Molecular Weight | 196.56 g/mol | [5] |
| Boiling Point | 292 °C | [5] |
| Density | 1.507 g/cm³ | [5] |
| Flash Point | 130 °C | [5] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | 2–8 °C, under inert gas | [5] |
The Strategic Importance in Drug Design: A Rationale
The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry, and the specific arrangement of substituents in 6-Chloro-5-(trifluoromethyl)pyridin-3-amine offers distinct advantages in drug design.[6][7] The trifluoromethyl group is a bioisostere of a methyl group but is significantly more lipophilic and strongly electron-withdrawing.[3][4] This can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, and it can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[3][4]
The chlorine atom and the amino group provide two reactive handles for further chemical modification, allowing for the construction of diverse compound libraries. This strategic placement of functional groups has made 6-Chloro-5-(trifluoromethyl)pyridin-3-amine a valuable starting material for the synthesis of kinase inhibitors and other targeted therapies.[8][9][10]
Caption: Rationale for the utility of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine in drug design.
Synthesis and Manufacturing Protocols
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine is typically achieved through the reduction of a nitro-substituted precursor. Two notable methods are documented in patent literature, offering different catalytic systems to achieve high-yield conversion.
Method 1: Catalytic Hydrogenation using Platinum on Carbon with Zinc Bromide
This method involves the reduction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine using hydrogen gas in the presence of a platinum on carbon (Pt/C) catalyst and zinc bromide (ZnBr₂) as a co-catalyst.[5]
Experimental Protocol:
-
To a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.19 g, 5.25 mmol) in ethyl acetate (50 mL), add zinc bromide (0.200 g, 1.05 mmol).
-
Carefully add 5% Platinum on Carbon (0.31 g) to the mixture.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 20 hours at room temperature.
-
Upon reaction completion (monitored by TLC or LC-MS), filter the mixture to remove the catalyst.
-
Wash the solid catalyst with warm ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-chloro-5-(trifluoromethyl)pyridin-3-amine.
-
Reported Yield: 92%[5]
-
Caption: Step-by-step workflow for the synthesis via platinum-catalyzed hydrogenation.
Method 2: Catalytic Hydrogenation using Raney-Nickel
An alternative approach utilizes Raney-Nickel as the catalyst for the reduction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[11]
Experimental Protocol:
-
Prepare a suspension of Raney-Ni (200 mg) in tetrahydrofuran (THF) (20 ml).
-
Dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.57 g, 6.93 mmol) in THF (10 ml) and add it to the Raney-Ni suspension.
-
Slowly bubble hydrogen gas through the stirred solution for 24 hours using a balloon.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain 6-chloro-5-(trifluoromethyl)pyridin-3-amine.
Spectroscopic Characterization
The structural confirmation of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. In DMSO-d₆, the following peaks are observed: a broad singlet for the amine protons (NH₂) around 5.59 ppm, and two singlets for the aromatic protons at approximately 7.37 ppm and 7.92 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms, with the trifluoromethyl group causing a characteristic quartet for the carbon it is attached to.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (196.56 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum of this primary aromatic amine is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, a C-N stretching vibration for aromatic amines between 1250-1335 cm⁻¹, and C-F stretching bands associated with the trifluoromethyl group.
Applications in Drug Discovery and Development
6-Chloro-5-(trifluoromethyl)pyridin-3-amine serves as a pivotal intermediate in the synthesis of various biologically active compounds.
-
Nonsteroidal Anti-Androgens: This compound is a documented precursor in the synthesis of novel nonsteroidal anti-androgens, which are crucial in the treatment of prostate cancer.[11]
-
Kinase Inhibitors: The trifluoromethyl-substituted aminopyridine scaffold is a common feature in many kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[8][9][10] Derivatives of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine are likely to be explored for their potential as inhibitors of kinases implicated in cancer and other diseases.
-
Agrochemicals: Trifluoromethylpyridines are widely used in the agrochemical industry as insecticides, herbicides, and fungicides.[2][12] The structural motifs present in 6-Chloro-5-(trifluoromethyl)pyridin-3-amine make it a valuable building block for the development of new crop protection agents.
Safety, Handling, and Storage
Proper handling of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine is crucial to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds and general chemical principles dictate the following precautions.
| Hazard Category | Recommendations |
| Acute Toxicity | Harmful if swallowed.[13] |
| Skin Contact | May cause skin irritation. Wear protective gloves and clothing.[13][14] |
| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles.[13][14] |
| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with a fume hood.[13] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage is at 2-8 °C.[5][15] |
| Incompatible Materials | Strong oxidizing agents.[14] |
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[13]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
If Inhaled: Move the person to fresh air.
Conclusion
6-Chloro-5-(trifluoromethyl)pyridin-3-amine is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and metabolic stability. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development.
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